molecular formula C15H14N4OS B3009889 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide CAS No. 2034325-87-4

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide

Cat. No.: B3009889
CAS No.: 2034325-87-4
M. Wt: 298.36
InChI Key: ZWSXMEPGWCUPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide ( 2309344-78-1) is a synthetic small molecule featuring a pyrazole core hybridized with pyridine and thiophene rings. This specific architecture places it within a class of heterocyclic compounds recognized for their significant potential in pharmaceutical research, particularly in the development of oncological and anti-inflammatory therapeutics . The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a diverse range of biological targets . Over 85% of all FDA-approved drugs contain heterocyclic moieties, underscoring their critical importance in drug discovery . This compound is of high interest for screening in drug discovery programs aimed at oncology. Pyrazole derivatives have demonstrated potent cytotoxic and antiproliferative activities against various human cancer cell lines, including breast (MCF-7, MDA-MB-231) and lung (A549) cancers . The mechanism of action for such compounds often involves the inhibition of key enzymes and pathways crucial for cancer cell survival, such as protein kinases (e.g., MEK) or the induction of apoptosis and autophagy . Its structural features, including the 1-methyl and 3-pyridinyl substitutions on the pyrazole ring, are similar to those found in other potent pyrazole-based analogs reported in the literature as promising anticancer agents . Furthermore, the compound holds research value for investigating inflammatory diseases. Pyrazole-based analogs are established as potent anti-inflammatory agents, with several, such as celecoxib and lonazolac, being approved for clinical use . These molecules typically exert their effects by inhibiting inflammatory mediators like cyclooxygenase-2 (COX-2) or cytokines such as TNF-α and IL-6 . Researchers can utilize this carboxamide derivative as a key intermediate or lead compound to explore its specific binding affinity and inhibitory potency against these well-validated targets. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations for the handling and use of laboratory chemicals.

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-19-13(9-17-15(20)12-4-6-21-10-12)7-14(18-19)11-3-2-5-16-8-11/h2-8,10H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSXMEPGWCUPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions

    Synthesis of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a halogenated pyrazole.

    Formation of Thiophene Carboxamide: The final step involves the formation of the thiophene carboxamide through an amide coupling reaction between a thiophene carboxylic acid and the pyrazole-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications in scientific research, notably in the following areas:

Medicinal Chemistry

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide has been investigated for its potential as a bioactive molecule with various therapeutic properties:

  • Anticancer Activity : Studies have shown that compounds containing pyrazole and pyridine moieties exhibit significant anticancer properties by inhibiting specific cancer cell lines.
StudyTargetFindings
MET KinaseDemonstrated nanomolar inhibition, suggesting potential for cancer treatment.

Antimicrobial Properties

The compound has been explored for its antimicrobial effects against various pathogens, indicating its potential as an antibiotic or antifungal agent.

Coordination Chemistry

Due to its ability to act as a ligand, this compound can form stable complexes with transition metals, making it useful in coordination chemistry.

Material Science

The unique structural characteristics allow for its use in the development of new materials, particularly in organic electronics and photonic devices.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit MET kinase activity, which is crucial for cancer cell proliferation. The compound demonstrated significant potency in preclinical models, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research conducted on similar compounds with pyrazole and pyridine structures revealed their effectiveness against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the thiophene structure could enhance antimicrobial activity.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 4-acetyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

This compound (CAS 2034552-19-5) shares the same pyrazole-pyridine backbone as the target molecule but differs in its substituent group. Instead of a thiophene-3-carboxamide, it features a benzenesulfonamide moiety with a 4-acetyl group. Key comparative data are summarized below:

Property Target Compound 4-acetyl-benzenesulfonamide Analog
Molecular Formula C15H15N4O2S C18H18N4O3S
Molecular Weight (g/mol) 315.4 (calculated) 370.4
Core Substituent Thiophene-3-carboxamide Benzenesulfonamide with 4-acetyl group
Key Functional Groups Carboxamide (CONH2), Thiophene (C4H4S) Sulfonamide (SO2NH), Acetyl (COCH3)
Key Structural and Functional Differences :

Backbone Heterocycles: The target compound uses a thiophene ring (a sulfur-containing heterocycle), while the analog employs a benzene ring. The carboxamide (CONH2) group in the target compound is less polar than the sulfonamide (SO2NH) group in the analog, which could influence solubility and membrane permeability .

Molecular Weight and Complexity :

  • The analog’s higher molecular weight (370.4 vs. 315.4) is attributed to the bulkier benzenesulfonamide group and acetyl substituent. This difference may impact pharmacokinetic properties such as absorption and metabolic stability.

Synthetic Accessibility :

  • The sulfonamide group in the analog typically requires sulfonation reactions, which can be more challenging to optimize than carboxamide formation. Thiophene-based systems, however, may introduce regioselectivity challenges during synthesis.

Hypothetical Comparison with Other Analogs

While direct data on additional analogs are unavailable, theoretical comparisons can be made based on structural motifs:

  • Pyrazole-Thiophene vs. Pyrazole-Benzene : Thiophene’s lower aromaticity compared to benzene may increase reactivity, making the target compound more prone to electrophilic substitution.
  • Carboxamide vs. Sulfonamide : Carboxamides generally exhibit higher metabolic stability than sulfonamides, which are susceptible to enzymatic hydrolysis in vivo.

Research Implications and Gaps

  • Physicochemical Data : Empirical data (e.g., solubility, melting point) for the target compound are lacking, limiting direct comparisons.

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring and a pyrazole moiety, which are known for their diverse biological activities. The molecular formula is C15H15N4OSC_{15}H_{15}N_{4}OS with a molecular weight of 305.37 g/mol.

PropertyValue
Molecular FormulaC15H15N4OS
Molecular Weight305.37 g/mol
CAS Number2034326-04-8

Research indicates that this compound acts primarily as a selective modulator of the androgen receptor (AR). This mechanism is critical in treating conditions related to androgen signaling, such as prostate cancer and androgen-dependent disorders .

Anti-inflammatory Activity

A series of studies have demonstrated the anti-inflammatory properties of this compound. In vitro assays have shown that it significantly inhibits the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, it has been reported to exhibit a notable selectivity for COX-2 over COX-1, which is advantageous for minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antibacterial and Antifungal Properties

In addition to its anti-inflammatory effects, this compound has shown promising antibacterial and antifungal activity. In vitro studies indicate that it exhibits significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Study on Anti-inflammatory Effects

A pivotal study evaluated the anti-inflammatory effects of the compound using carrageenan-induced paw edema in rats. The results indicated that treatment with this compound led to a significant reduction in edema compared to control groups, suggesting its potential as an effective anti-inflammatory agent .

Evaluation of Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The findings revealed that it possesses broad-spectrum antimicrobial activity, with particular effectiveness against resistant strains. The study concluded that this compound could be developed further as a novel antimicrobial agent .

Q & A

Q. What are the optimal conditions for synthesizing N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide?

The synthesis typically involves nucleophilic substitution and condensation reactions. For example, a general procedure uses N,N-dimethylformamide (DMF) as a solvent, K₂CO₃ as a base, and alkyl halides (RCH₂Cl) for alkylation under ambient stirring conditions . Yield optimization may require adjusting reaction time, stoichiometry of reagents (e.g., 1.1 mmol RCH₂Cl per 1 mmol substrate), and purification via column chromatography.

Q. How can the purity and structural integrity of the compound be validated?

Use a combination of ¹H/¹³C NMR to confirm substituent positions and stereochemistry, as demonstrated in pyrazole-carboxamide analogs . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while single-crystal X-ray diffraction (e.g., as in related pyrazole derivatives ) provides unambiguous structural confirmation.

Q. What solvents or reaction media are compatible with this compound?

Polar aprotic solvents like DMF and acetonitrile are commonly used in synthesis . Avoid protic solvents (e.g., water or alcohols) during alkylation steps to prevent hydrolysis of intermediates.

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the compound’s interaction with biological targets?

  • Target Selection : Prioritize receptors with known pyrazole-carboxamide affinity, such as kinases or GPCRs.
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for ligand-receptor interactions.
  • Validation : Cross-reference docking results with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies between predicted and observed binding affinities .

Q. How should researchers address contradictory bioactivity data across different assays?

  • Assay Variability : Control for pH, temperature, and solvent effects (e.g., DMSO concentration in cell-based assays).
  • Metabolic Stability : Evaluate hepatic microsomal stability (e.g., using rat liver microsomes) to rule out rapid degradation in certain assays .
  • Off-Target Effects : Perform selectivity profiling against related receptors/enzymes, as seen in studies of 1,3,4-thiadiazole derivatives .

Q. What strategies are effective for improving the compound’s pharmacokinetic properties?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester or amide linkages) to enhance solubility, as shown in pyrazoline-carbothioamide analogs .
  • Metabolic Shielding : Fluorinate aromatic rings or replace metabolically labile methyl groups with trifluoromethyl substituents .

Q. How can in vivo efficacy be assessed for this compound?

  • Animal Models : Use xenograft models (e.g., human tumor implants in nude mice) for oncology applications, dosing at 10–50 mg/kg/day.
  • Biomarker Analysis : Monitor downstream targets (e.g., phosphorylation status of kinases) via Western blot or ELISA .

Methodological Considerations

Q. How to resolve spectral overlaps in NMR characterization?

  • 2D NMR Techniques : Employ HSQC and HMBC to assign coupled protons and carbons, particularly for pyridinyl and thiophene moieties .
  • Deuterated Solvents : Use DMSO-d₆ for improved solubility and sharper peaks in aromatic regions.

Q. What analytical methods are suitable for detecting degradation products?

  • LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify hydrolyzed or oxidized byproducts .

Q. How to validate computational predictions of metabolic pathways?

  • In Silico Tools : MetaSite or GLORY predicts Phase I/II metabolism sites.
  • In Vitro Confirmation : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via HRMS .

Data Contradiction Analysis

Q. Discrepancies in IC₅₀ values between enzymatic and cell-based assays

  • Membrane Permeability : Measure logP (e.g., via shake-flask method) to assess cellular uptake efficiency.
  • Efflux Transporters : Test inhibition of P-gp or BCRP using verapamil or Ko143, respectively .

Q. Inconsistent crystallography and docking poses

  • Flexible Docking : Allow side-chain flexibility in the receptor’s binding pocket.
  • Molecular Dynamics (MD) : Run 100-ns simulations to account for protein conformational changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.